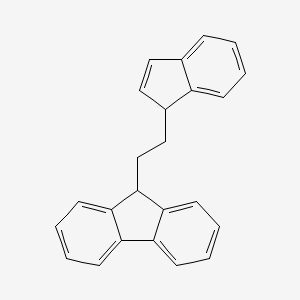
1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane
Overview
Description
1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane: is an organic compound that features a fluorenyl group and an indenyl group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane typically involves the coupling of fluorenyl and indenyl precursors. One common method is the use of a Grignard reaction, where fluorenyl magnesium bromide reacts with an indenyl halide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the fluorenyl or indenyl rings are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, organometallic reagents, inert atmosphere.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Functionalized fluorenyl or indenyl derivatives.
Scientific Research Applications
1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and electronic devices, due to its stability and electronic properties.
Mechanism of Action
The mechanism by which 1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with proteins involved in signal transduction pathways, leading to changes in cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Fluoren-9-yl)-2-(phenyl)-ethane
- 1-(Fluoren-9-yl)-2-(naphthyl)-ethane
- 1-(Fluoren-9-yl)-2-(anthracen-1-yl)-ethane
Comparison: 1-(Fluoren-9-yl)-2-(inden-1-yl)-ethane is unique due to the presence of both fluorenyl and indenyl groups, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
9-[2-(1H-inden-1-yl)ethyl]-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20/c1-2-8-19-17(7-1)13-14-18(19)15-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-14,18,24H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNSPAMQDQVYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)CCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,7-Dibromodispiro[2.0.2.1(3)]heptane](/img/structure/B6317104.png)








